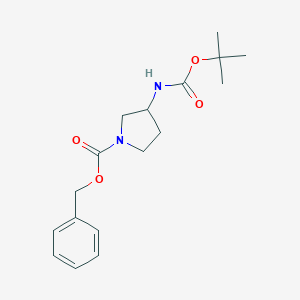
5-Chlorothiazole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Chlorothiazole-2-sulfonamide and its derivatives typically involves multiple steps, starting from basic aromatic acids like 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, and cyclization, leading to the formation of thiadiazole derivatives. These intermediates are then converted to sulfonamides through reactions like nucleophilic attack of amines (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated using techniques like X-ray crystallography. Studies have shown how its thiadiazole-sulfonamide moiety binds to metal ions in enzymes, demonstrating the compound's interaction with biological molecules (Menchise et al., 2006).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, such as reaction with hydroxylamine, leading to the formation of different products like 2-hydroxybenzothiazole and sulfur dioxide. These reactions are indicative of the compound's reactivity and utility in synthetic chemistry (Kamps et al., 2013).
Applications De Recherche Scientifique
Surveillance environnementale
Le 5-chlorothiazole-2-sulfonamide est utilisé dans la surveillance environnementale, en particulier dans l'étude des sulfamides et de leurs produits de transformation dans le sol . Ce composé, ainsi que d'autres sulfamides, est utilisé pour comprendre la distribution et l'impact de ces substances dans les régions urbaines et rurales .
Recherche antibactérienne
Les sulfamides, y compris le this compound, sont connus pour leur activité à large spectre contre les bactéries et les protozoaires . Ce sont des analogues de l'acide para-aminobenzoïque et leur activité dépend du type d'amine lié au noyau .
Études sur la résistance aux médicaments
L'utilisation généralisée des sulfamides en médecine a conduit au développement de gènes de résistance, contribuant aux problèmes d'infections bactériennes multirésistantes . L'étude du this compound et d'autres sulfamides peut aider à comprendre et à combattre ce problème .
Science du sol
La mobilité et la disponibilité des sulfamides pour les plantes dans le système eau-sol sont contrôlées par la sorption des composants sur le sol et leur stabilité . Le this compound peut être utilisé pour étudier ces interactions .
Synthèse de nouvelles molécules
Chimie médicale
Les sulfamides, y compris le this compound, ont été largement appliqués comme blocs de construction en chimie médicale . Ils jouent un rôle important dans les programmes de conception et de découverte de médicaments<a aria-label="3: Sulfonamides, including this compound, have been widely applied as building blocks in medical chemistry3" data-citationid="d18d53b8-8497-2b01-0f8
Mécanisme D'action
Target of Action
The primary targets of 5-Chlorothiazole-2-sulfonamide are Cyclooxygenase (COX) enzymes , specifically the COX-2 isoform . COX enzymes are responsible for the production of prostaglandins, which play critical roles in the inflammation pathway .
Mode of Action
This compound interacts with its targets by inhibiting the COX-2 enzyme . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . The compound’s sulfonamide moiety is involved in providing several H-bond interactions, mainly with the key amino acid Arg513, to anchor the molecule within the active site cavity of COX-2 .
Biochemical Pathways
The inhibition of COX-2 by this compound affects the prostaglandin synthesis pathway . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation . The downstream effects include a reduction in pain and inflammation-related diseases .
Pharmacokinetics
Like most sulfonamides, this compound is readily absorbed orally . It is distributed throughout the body and metabolized mainly by the liver . The compound is excreted by the kidneys . Sulfonamides, including this compound, compete for bilirubin-binding sites on albumin, which can impact their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting COX-2 and subsequently decreasing prostaglandin production, the compound can reduce pain and protect against inflammation-related diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. . This can potentially affect the bioavailability and efficacy of the compound. Furthermore, the presence of other contaminants in the environment, such as heavy metals, can interact with the compound and influence its stability and activity .
Orientations Futures
Recent innovations have exploited sulfonamides in the late-stage generation of synthetically useful sulfonyl intermediates, reinvigorating the view of sulfonamides as useful synthetic functional groups . This opens up new possibilities for the late-stage functionalization of sulfonamides and accessing new regions of chemical space .
Propriétés
IUPAC Name |
5-chloro-1,3-thiazole-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S2/c4-2-1-6-3(9-2)10(5,7)8/h1H,(H2,5,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELRPEXVWSKFSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



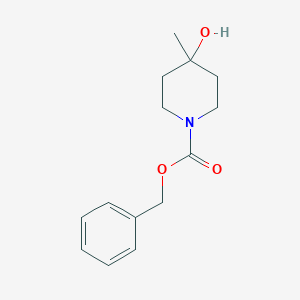
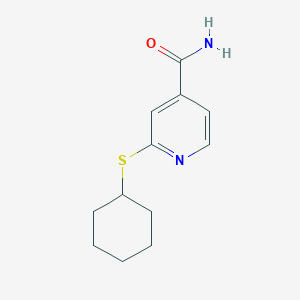


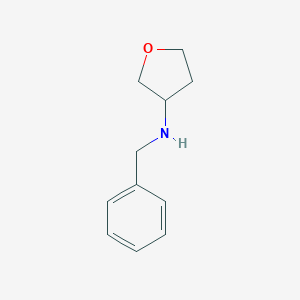
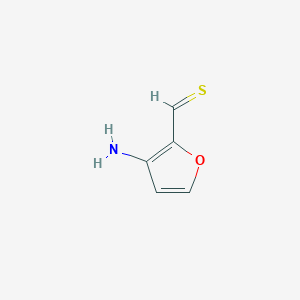
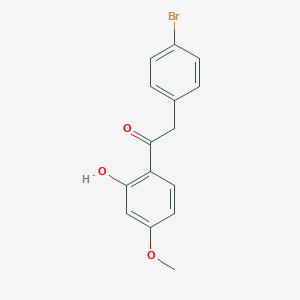
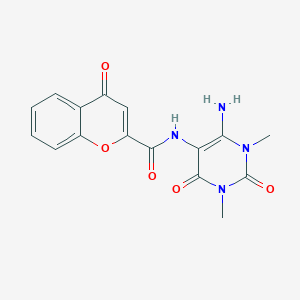
![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)

